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Oxaloacetate decarboxylase - 9074-98-0

Oxaloacetate decarboxylase

Catalog Number: EVT-13528105
CAS Number: 9074-98-0
Molecular Formula: Tb98
Molecular Weight: 15574.685 g/mol
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Product Introduction

Description
An endocellulase with specificity for the hydrolysis of 1,3- or 1,4-linkages in beta-D-glucans. This enzyme specifically acts on sites where reducing glucose residues are substituted at the 3 position.
Overview

Oxaloacetate decarboxylase is an enzyme classified under the Enzyme Commission number 4.1.1.3, functioning as a carboxy-lyase. This enzyme catalyzes the irreversible decarboxylation of oxaloacetate to produce pyruvate and carbon dioxide. It plays a crucial role in various metabolic pathways, particularly in anaerobic bacteria, where it contributes to energy conversion processes by generating sodium ion gradients across membranes, which are essential for ATP synthesis and other cellular functions .

Source

Oxaloacetate decarboxylase is predominantly found in anaerobic bacteria such as Vibrio cholerae and Clostridium glutamicum. These organisms utilize the enzyme in their metabolic pathways, particularly in citrate fermentation and other processes that require energy conversion from decarboxylation reactions .

Classification

This enzyme is categorized into two main classes based on its dependency on cations:

  1. Sodium-dependent membrane-bound oxaloacetate decarboxylases: These enzymes contain biotin and are integral to the membrane, facilitating sodium ion transport.
  2. Divalent cation-dependent soluble oxaloacetate decarboxylases: These are cytoplasmic enzymes that require divalent cations like manganese for their activity .
Synthesis Analysis

Methods

The synthesis of oxaloacetate decarboxylase can be achieved through recombinant DNA technology. The gene encoding the enzyme can be cloned into suitable expression vectors and introduced into host organisms such as Escherichia coli or Bacillus subtilis. Following transformation, the host cells are cultured under conditions that promote protein expression.

Technical Details

  • Expression Systems: Common systems include bacterial (e.g., E. coli) and yeast systems, which are used due to their rapid growth and ability to perform post-translational modifications.
  • Purification Techniques: After expression, the enzyme can be purified using affinity chromatography techniques that exploit tags (like His-tags) or specific binding properties of the protein .
Molecular Structure Analysis

Structure

Oxaloacetate decarboxylase is a multi-subunit enzyme composed of three types of subunits: alpha, beta, and gamma. The alpha subunit contains the carboxyltransferase active site and is crucial for catalysis. The structural arrangement allows for effective substrate binding and catalysis .

Data

  • Molecular Mass: The native enzyme has a molecular mass of approximately 62 kDa, consisting of two homodimeric subunits of about 29 kDa each.
  • Subunit Composition: The enzyme typically exhibits a stoichiometry of 1:1:1 for its alpha, beta, and gamma subunits .
Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by oxaloacetate decarboxylase is:

OxaloacetatePyruvate+CO2\text{Oxaloacetate}\rightarrow \text{Pyruvate}+\text{CO}_2

This reaction is coupled with the transport of sodium ions across the membrane, which is essential for creating an electrochemical gradient that drives ATP synthesis .

Technical Details

The reaction mechanism involves the formation of a carboxybiotin intermediate before the release of pyruvate and carbon dioxide. This process is critical for maintaining cellular energy levels in anaerobic conditions .

Mechanism of Action

Process

Oxaloacetate decarboxylase operates through a mechanism involving:

  1. Substrate Binding: Oxaloacetate binds to the active site of the enzyme.
  2. Decarboxylation: The carboxyl group is removed, resulting in the formation of pyruvate.
  3. Ion Transport: Concurrently, sodium ions are transported across the membrane, establishing a gradient necessary for ATP production.

Data

The kinetic parameters include:

  • Michaelis Constant (KmK_m): Approximately 1.4 mM for oxaloacetate.
  • Maximum Velocity (VmaxV_{max}): About 201 μmol/min/mg protein.
  • Turnover Number (kcatk_{cat}): Approximately 104 s1^{-1} .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Oxaloacetate decarboxylase is typically soluble in aqueous solutions when isolated from its native environment.
  • Stability: The enzyme exhibits stability under specific conditions but may denature at extreme pH or temperature levels.

Chemical Properties

  • pH Optimum: The enzymatic activity generally peaks at neutral pH levels.
  • Temperature Sensitivity: Optimal activity occurs at physiological temperatures, with decreased activity at lower or higher temperatures .
Applications

Scientific Uses

Oxaloacetate decarboxylase has several scientific applications:

  • Metabolic Engineering: It is utilized in metabolic pathways to enhance production yields of various metabolites such as amino acids (e.g., l-lysine) in industrial microbiology.
  • Biotechnology: The enzyme can be harnessed for bioengineering applications where efficient energy conversion processes are required.
  • Research Tool: It serves as a model system for studying enzyme mechanisms and ion transport processes in anaerobic bacteria .
Enzymatic Classification and Phylogenetic Distribution of Oxaloacetate Decarboxylase

Oxaloacetate decarboxylase (OAD, EC 4.1.1.3) represents a specialized class of carboxylases that catalyze the irreversible decarboxylation of oxaloacetate to pyruvate and CO₂. This enzyme exists in two mechanistically and structurally distinct forms across biological systems: membrane-bound, sodium-translocating complexes found primarily in anaerobic bacteria, and soluble, divalent cation-dependent enzymes present in diverse microbial and eukaryotic lineages. The enzyme’s distribution reflects deep evolutionary divergences in energy metabolism and carbon flux regulation [1] [2] [5].

Taxonomic Occurrence Across Microbial and Eukaryotic Lineages

The phylogenetic distribution of oxaloacetate decarboxylase reveals fundamental adaptations in microbial metabolism and unexpected conservation in eukaryotes:

Table 1: Taxonomic Distribution of Oxaloacetate Decarboxylase Forms

Organism TypeRepresentative TaxaOAD FormPhysiological Role
Anaerobic BacteriaKlebsiella, Vibrio choleraeMembrane-bound, Na⁺-dependentCitrate fermentation, Na⁺ gradient generation
Aerobic BacteriaPseudomonas, Corynebacterium glutamicumSoluble, cation-dependentMetabolic node modulation, amino acid biosynthesis
ArchaeaMethanogensA/V-type ATPase-relatedEnergy conversion (limited distribution)
FungiAspergillus niger, Sclerotinia sclerotiorumSoluble (OxdC-like)Oxalate catabolism
MammalsHomo sapiens (FAHD1)Mitochondrial solubleTCA cycle modulation, oxaloacetate homeostasis
  • Prokaryotic Dominance: The membrane-bound Na⁺-translocating OAD complex is exclusively found in anaerobic bacteria, including enterobacteria like Klebsiella aerogenes and pathogenic species like Vibrio cholerae. This form serves a bioenergetic function in citrate fermentation, coupling decarboxylation to sodium ion translocation across the membrane to generate an electrochemical gradient for ATP synthesis or solute transport [2] [9]. In contrast, soluble OAD enzymes dependent on Mn²⁺, Co²⁺, Mg²⁺, or other divalent cations are phylogenetically widespread in facultative aerobes like Pseudomonas species, Acetobacter, Veillonella parvula, and industrial workhorses like Corynebacterium glutamicum. These enzymes modulate carbon flux at the phosphoenolpyruvate (PEP)-pyruvate-oxaloacetate metabolic node rather than energy conservation [1] [8].

  • Eukaryotic Representatives: Soluble OAD activity was long considered a prokaryotic trait until the discovery of functional homologs in eukaryotes. Fungi like Aspergillus niger and Sclerotinia sclerotiorum express oxalate decarboxylases (OxdC, EC 4.1.1.2) that share mechanistic similarities, particularly Mn²⁺ dependence and acidic pH optima. However, the most significant breakthrough was identifying FAH Domain-containing Protein 1 (FAHD1) as a mitochondrial oxaloacetate decarboxylase in mammals. Human FAHD1 exhibits specific OAD activity (Kₘ ~100 μM for oxaloacetate) and is ubiquitously expressed, with highest levels in kidney and liver tissues [3] [4] [7].

  • Archaeal Variations: Archaea generally lack canonical OAD complexes, though some species possess distantly related A/V-type ATPases potentially involved in ion-coupled decarboxylation processes. The absence of bacterial-type OAD in most archaea aligns with fundamental differences in membrane bioenergetics and lipid biogenesis between these domains [5] [10].

Evolutionary Divergence of Membrane-Bound vs. Soluble Forms

The dichotomy between membrane-bound and soluble OAD forms represents a striking case of functional divergence from potential ancestral decarboxylases:

  • Structural and Mechanistic Divergence:
  • Membrane-Bound Complex: This ~115-kDa tripartite enzyme consists of α (catalytic carboxyltransferase), β (membrane-embedded Na⁺ channel), and γ (structural Zn²⁺-binding) subunits. The α subunit contains a biotin prosthetic group and a Zn²⁺-dependent active site for carboxyl transfer. The β subunit features nine transmembrane helices forming the Na⁺ channel, while the γ subunit anchors the complex and enhances catalytic efficiency. The reaction mechanism involves:
  • Oxaloacetate decarboxylation at the α-subunit active site
  • Carboxyl transfer to biotin
  • Carboxybiotin translocation to the β subunit
  • Decarboxylation coupled to Na⁺ efflux (2 Na⁺/reaction) [2] [9] [10].
  • Soluble Enzymes: Prokaryotic soluble OADs like Cg1458 from C. glutamicum are homodimeric (~62 kDa) proteins requiring divalent cations (Mn²⁺ > Co²⁺ > Mg²⁺) for activity. They lack biotin and membrane domains, instead featuring a single catalytic site per subunit. Eukaryotic FAHD1 forms homodimers with a mixed β-sandwich roll fold housing a flexible "lid" region over the active site that undergoes conformational changes upon oxalate binding. Both forms show no sequence homology to membrane-bound complexes [1] [3] [7].
  • Evolutionary Origins: Phylogenetic analyses suggest:
  • Membrane-bound OAD shares deep homology with other Na⁺-transport decarboxylases (e.g., methylmalonyl-CoA decarboxylase), forming an enzyme family exclusive to anaerobic bacteria. Gene clusters encoding OAD subunits (oadA, oadB, oadG) likely co-evolved with citrate fermentation pathways [5] [9].
  • Soluble OADs belong to the fumarylacetoacetate hydrolase (FAH) superfamily. Prokaryotic versions (e.g., Cg1458) and eukaryotic FAHD1 descend from a common FAH ancestor but diverged early in domain architecture. While bacterial soluble OADs often cluster with methyltransferase genes (cg1459 operon in C. glutamicum), eukaryotic FAHD1 functions as a standalone mitochondrial enzyme [1] [3] [6].

Table 2: Comparative Features of Membrane-Bound vs. Soluble Oxaloacetate Decarboxylases

FeatureMembrane-Bound OADProkaryotic Soluble OADEukaryotic FAHD1
Quaternary Structureαβγ heterotrimerHomodimerHomodimer
CofactorsBiotin, Zn²⁺ (α subunit), Zn²⁺ (γ)Mn²⁺/Co²⁺/Mg²⁺Mg²⁺/Mn²⁺
Catalytic MechanismCarboxyltransfer → carboxybiotin → decarboxylation coupled to Na⁺ transportDirect metal-assisted decarboxylationDirect metal-assisted decarboxylation
Kinetic ParametersKₘ (OAA): 0.1–0.5 mM; Vₘₐₓ: ~300 μmol/min/mgKₘ (OAA): 1.4–2.1 mM; Vₘₐₓ: ~200 μmol/min/mgKₘ (OAA): ~0.1 mM; Vₘₐₓ: ~0.14 μmol/min/mg
Ion DependenceNa⁺ transport (obligatory)Divalent cations (activation)Divalent cations (activation)
Subcellular LocalizationPlasma membraneCytoplasmMitochondrial matrix
  • Functional Selection Pressures: The membrane-bound complex evolved under selective pressures for anaerobic energy conservation, exploiting sodium gradients as energy currency. Soluble forms evolved primarily as metabolic regulators—bacterial versions optimize precursor supply for amino acid biosynthesis (e.g., lysine production in C. glutamicum), while eukaryotic FAHD1 modulates tricarboxylic acid (TCA) cycle intermediates. Notably, soluble OAD overexpression in C. glutamicum reduces lysine yields by diverting oxaloacetate from aspartate family biosynthesis, confirming its metabolic node function [1] [8].

Structural and Functional Homology Within the FAH Superfamily

Soluble oxaloacetate decarboxylases belong to the functionally diverse fumarylacetoacetate hydrolase (FAH) superfamily, characterized by conserved structural folds but divergent catalytic activities:

  • Conserved Structural Motifs: FAH superfamily members share a core "FAH fold"—a mixed β-sandwich roll structure with a central metal-binding site. Human FAHD1 (PDB: 1SAW) and prokaryotic OADs (e.g., Cg1458) exhibit remarkable conservation:
  • A catalytic core with α/β hydrolase topology
  • Divalent cation coordination (Mg²⁺ or Mn²⁺) via conserved acidic residues
  • A flexible "lid" region (residues Asp29-Leu39 in FAHD1) that closes over the active site upon substrate binding
  • Homodimeric quaternary structures stabilized by hydrophobic interfaces [3] [6] [7].
  • Active Site Architecture: Despite diverse substrates, FAH enzymes share catalytic features critical for OAD activity:
  • Metal Coordination: FAHD1 coordinates Mg²⁺ via Glu33, Asp102, and water molecules. Mutations (E33A, D102A) abolish OAD activity, confirming mechanistic importance. Similarly, C. glutamicum OAD requires Mn²⁺ coordinated by D259, H290, and E318 [1] [3] [7].
  • Catalytic Triad Formation: Oxalate binding to FAHD1 induces lid closure, generating a triad (Glu33-His30-water) that polarizes oxaloacetate's carbonyl group for decarboxylation. This contrasts with bacterial FAH enzymes like HpcE (decarboxylase/isomerase) and KdaD (dehydratase), which lack this conformational regulation [3] [7].
  • Substrate Specificity Determinants: Q109 and K123 in FAHD1 form hydrogen bonds with the C1-carboxylate of oxaloacetate, explaining its preference over bulkier fumarylacetoacetate. Prokaryotic OADs share analogous residues (Q155 and K169 in Cg1458), while classical FAH enzymes have divergent substrate-binding pockets [3] [6].

Table 3: Active Site Residue Conservation in FAH Superfamily OADs

Functional ResidueHuman FAHD1C. glutamicum OADE. coli YcgMRole in Catalysis
Metal Ligand 1Glu33Glu318 (β8)Glu39Mn²⁺/Mg²⁺ coordination
Metal Ligand 2Asp102Asp259 (β5)Asp106Mn²⁺/Mg²⁺ coordination
Lid ResidueHis30His290 (β7)His36Substrate positioning, proton shuttling
Carboxylate Binder 1Gln109Gln155 (loop)Gln115Oxaloacetate C1-carboxylate binding
Carboxylate Binder 2Lys123Lys169 (α7)Lys129Oxaloacetate C4-carboxylate binding
  • Functional Divergence within Structural Conservation: Despite shared folds, FAH enzymes catalyze chemically distinct reactions:
  • Classical FAH enzymes (e.g., human FAH) perform C-C bond hydrolysis in tyrosine catabolism
  • Bacterial NagK (fumarylpyruvate hydrolase) cleaves fumarylpyruvate
  • HpcE acts as a decarboxylase/isomerase in aromatic compound degradation
  • FAHD1 and bacterial OADs (Cg1458, YcgM) specifically decarboxylate oxaloacetate [3] [6] [7].

This functional radiation stems from active site variations: OAD-specific enzymes feature a deeper, narrower binding pocket optimized for the small dicarboxylate oxaloacetate, whereas FAH and NagK possess broader pockets accommodating bulkier substrates like fumarylacetoacetate. Mutagenesis studies confirm that substituting OAD-specific residues (e.g., Q109A in FAHD1) reduces decarboxylase activity while minimally affecting hydrolase function, illustrating evolutionary tinkering within a conserved scaffold [3] [7].

Properties

CAS Number

9074-98-0

Product Name

Oxaloacetate decarboxylase

IUPAC Name

terbium

Molecular Formula

Tb98

Molecular Weight

15574.685 g/mol

InChI

InChI=1S/98Tb

InChI Key

XVHVKHSSRLTQHH-UHFFFAOYSA-N

Canonical SMILES

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb]

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